7-Hydroxychroman-2-one
Overview
Description
7-Hydroxychroman-2-one is a heterobicyclic compound . It is also known as 7-hydroxy-2-chromanone . The CAS Number of this compound is 5631-67-4 .
Synthesis Analysis
The synthesis of this compound involves the use of potassium carbonate in acetonitrile for 12 hours under reflux . In one experiment, 7-hydroxydihydrocoumarin (5.0 mmol), K2CO3 (0.15 g), and acetonitrile 25mL were mixed, and benzyl bromide was added with stirring and refluxed for 12 hours . After completion of the reaction, the mixture was cooled, suction filtered, and the filtrate was evaporated under reduced pressure to remove the solvent .
Molecular Structure Analysis
The molecular formula of this compound is C9H8O3 . The average mass is 162.142 Da and the monoisotopic mass is 162.031693 Da .
Chemical Reactions Analysis
In the presence of potassium carbonate and acetonitrile, this compound can undergo a reaction with benzyl bromide under reflux conditions . This reaction has been used in the synthesis of 7-(benzyloxy)dihydrocoumarin .
Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 345.5±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.3±3.0 kJ/mol . The flash point is 148.1±21.4 °C . The index of refraction is 1.640 .
Scientific Research Applications
Synthesis and Medicinal Potential
- A study by Asadipour et al. (2017) introduced an efficient two-step catalytic route for synthesizing novel derivatives of homoisoflavonoids, potentially important medicinally, starting from 7-hydroxychroman-4-one. These derivatives demonstrate cytotoxic activities towards human cancer cell lines, highlighting the significance of 7-hydroxychroman derivatives in medicinal chemistry (Asadipour et al., 2017).
Biomedical Imaging
- Miao et al. (2015) developed a new class of fluorescent scaffolds, 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs), from 7-hydroxyisoflavones. AMHCs, being small, strongly fluorescent, non-toxic, and easy to link to pharmacophores, were successfully used in fluorescence microscopy imaging of cells and tissues. This study indicates the potential of 7-hydroxychroman derivatives in biomedical imaging applications (Miao et al., 2015).
Corrosion Inhibition
- Kumar et al. (2017) investigated chromone-3-acrylic acid derivatives, including 6-hydroxy chromone-3-acrylic acid, for their potential as corrosion inhibitors for low alloy steel. Their findings indicate that these compounds, related to 7-hydroxychroman derivatives, show promising results in protecting metals against corrosion, making them applicable in materials science and engineering (Kumar et al., 2017).
Antimalarial Activity
- Amanatie et al. (2018) synthesized 2,7-dihydroxyxanthone from xanthone and evaluated its antimalarial activities. The study demonstrated significant antiplasmodial activity against the Plasmodium falciparum strain, indicating the potential application of 7-hydroxychroman derivatives in antimalarial therapy (Amanatie et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Chromanone derivatives, which include 7-hydroxychroman-2-one, have been associated with a wide range of pharmacological activities .
Mode of Action
It is known that chromanone derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Chromanone derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Chromanone derivatives have been associated with a wide range of pharmacological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
7-Hydroxychroman-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, significantly influencing their functions
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
7-hydroxy-3,4-dihydrochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCOQPUQUEBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305240 | |
Record name | 7-HYDROXYCHROMANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5631-67-4 | |
Record name | 5631-67-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-HYDROXYCHROMANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.